5-Iodo-2-thiophenecarboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Iodo-2-thiophenecarboxaldehyde, is a topic of ongoing research. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Molecular Structure Analysis
The molecular structure of 5-Iodo-2-thiophenecarboxaldehyde consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a carboxaldehyde group (-CHO) and at the 5-position with an iodine atom .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The preparation of 5-Iodo-2-thiophenecarboxaldehyde and related compounds often involves methods like Krohnke’s method and the Sommelet procedure. These methods afford various thiophene derivatives which are significant in chemical syntheses (Sone, 1964).
Use in π-Conjugated Molecules : This compound serves as a building block for the development of symmetrical or unsymmetrical donor-acceptor π-conjugated molecules. These molecules are significant in optoelectronic applications, demonstrating the compound's relevance in advanced material science (Dall’Agnese et al., 2017).
Photochemical Applications : In photochemistry, 5-Iodo-2-thiophenecarboxaldehyde is used for synthesizing phenyl derivatives through irradiation processes. This indicates its utility in creating compounds with altered properties under specific conditions (Antonioletti et al., 1986).
Biological and Optical Applications
Biological Activity Studies : Research indicates that 5-Methyl-2-thiophenecarboxaldehyde, a derivative, exhibits a range of biological activities. Understanding the electronic factors involved in the mode of action in biological systems is crucial, and this compound aids in such studies (Avcı et al., 2018).
Optical Property Exploration : 5-Iodo-2-thiophenecarboxaldehyde derivatives are used in the creation of 4H-thieno[3,2-c]chromene-2-carbaldehydes with unique optical properties. These compounds have potential applications as covert marking pigments, showcasing the compound's role in developing materials with specific optical characteristics (Ulyankin et al., 2021).
Safety And Hazards
The safety data sheet for 2-Thiophenecarboxaldehyde, a related compound, indicates that it is a combustible liquid and harmful if swallowed . It is recommended to avoid breathing its vapors or aerosols, to avoid contact with the substance, and to ensure adequate ventilation. Contaminated work clothing should not be allowed out of the workplace .
properties
IUPAC Name |
5-iodothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IOS/c6-5-2-1-4(3-7)8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXKONMCDJXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201960 | |
Record name | 2-Thiophenecarboxaldehyde, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-thiophenecarboxaldehyde | |
CAS RN |
5370-19-4 | |
Record name | 2-Thiophenecarboxaldehyde, 5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxaldehyde, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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